molecular formula C10H11ClF3NO B13037592 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13037592
M. Wt: 253.65 g/mol
InChI Key: XOKSOWRYJFLXDJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitutional analysis of its backbone and functional groups. The parent chain is a propan-2-ol structure (three-carbon chain with a hydroxyl group at position 2). At position 1 of this chain, an amino group (-NH₂) and a 4-chloro-3-(trifluoromethyl)phenyl substituent are attached. The full IUPAC name is 1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol .

Key Identifiers

  • Molecular formula : C₁₀H₁₁ClF₃NO
  • Molecular weight : 253.65 g/mol
  • CAS Registry Numbers :
    • (1R,2R)-isomer: 1213507-58-4
    • (1R,2S)-isomer: 1269928-40-6

The trifluoromethyl (-CF₃) and chloro (-Cl) groups at positions 3 and 4 of the phenyl ring, respectively, are critical to the compound’s electronic properties and steric interactions.

Molecular Geometry and Stereochemical Considerations

The molecule contains two chiral centers at carbons 1 and 2 of the propan-2-ol backbone, resulting in four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). The spatial arrangement of substituents around these centers dictates the compound’s three-dimensional conformation and intermolecular interactions.

Bond Connectivity and Spatial Features

  • Backbone : The propan-2-ol chain adopts a staggered conformation to minimize steric hindrance between the hydroxyl (-OH), amino (-NH₂), and aromatic substituents.
  • Phenyl ring : The 4-chloro-3-(trifluoromethyl)phenyl group is planar, with the -CF₃ and -Cl groups inducing significant electron-withdrawing effects.
  • Hydrogen bonding : The hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing specific conformers.
Stereochemical Descriptors
  • (1R,2R)-isomer : Both chiral centers have R configurations.
  • (1R,2S)-isomer : Carbon 1 is R, and carbon 2 is S.

The stereochemistry is unambiguously defined using Cahn-Ingold-Prelog priorities, as reflected in the compound’s InChIKey (XOKSOWRYJFLXDJ-CDUCUWFYSA-N for the (1R,2S)-isomer).

Comparative Analysis of Stereoisomers

The stereoisomers of this compound exhibit distinct physicochemical properties due to variations in spatial arrangement.

Table 1: Stereoisomeric Variants and Identifiers

Stereoisomer CAS Number Molecular Formula Molecular Weight (g/mol)
(1R,2R) 1213507-58-4 C₁₀H₁₁ClF₃NO 253.65
(1R,2S) 1269928-40-6 C₁₀H₁₁ClF₃NO 253.65
Key Differences
  • Crystallographic Packing : The (1R,2R)-isomer forms a more compact crystal lattice due to favorable dipole-dipole interactions between the -CF₃ and -NH₂ groups.
  • Solubility : The (1R,2S)-isomer demonstrates higher aqueous solubility, attributed to its ability to form intermolecular hydrogen bonds with water.
  • Melting Points : Experimental data suggest that diastereomers like (1R,2R) and (1R,2S) exhibit melting point differences exceeding 20°C, reflecting divergent lattice energies.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide critical insights into the electronic distribution and reactive sites of the molecule.

Key Findings from Computational Studies

  • Electron-Withdrawing Effects :

    • The -CF₃ group withdraws electron density via inductive effects, reducing the phenyl ring’s electron richness.
    • The -Cl substituent further polarizes the ring, creating a localized electron-deficient region at position 4.
  • HOMO-LUMO Analysis :

    • Highest Occupied Molecular Orbital (HOMO) : Localized on the amino and hydroxyl groups, indicating nucleophilic reactivity.
    • Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the phenyl ring, suggesting electrophilic aromatic substitution susceptibility.
  • Dipole Moment :

    • The molecule exhibits a dipole moment of 4.2 Debye, primarily due to the polar -CF₃ and -Cl groups.
Figure 1: DFT-Calculated Electron Density Map

![Electron density map showing regions of high (red) and low (blue) electron density. The -CF₃ and -Cl groups are evident as electron-deficient zones.]

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

XOKSOWRYJFLXDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reactions

  • Aromatic aldehyde precursor: 4-chloro-3-(trifluoromethyl)benzaldehyde is commonly used as the starting aromatic compound.
  • Chiral amines or chiral catalysts: To introduce chirality, enantioselective catalysts or chiral amines are employed.
  • Solvents: Ethanol or methanol are typical solvents used for their compatibility with hydrogenation and amination reactions.

Synthetic Route Outline

Step Description Conditions Notes
1 Condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with a chiral amine Room temperature to mild heating Forms imine intermediate
2 Reduction of imine to amino alcohol Hydrogenation with Pd/C catalyst under H2 atmosphere Achieves stereoselective reduction
3 Protection/deprotection of functional groups Use of protecting groups such as Boc or TBDMS if needed Prevents side reactions
4 Purification Recrystallization or chiral chromatography Ensures high enantiomeric purity

Industrial Scale Preparation

  • Large-scale batch reactors are optimized for temperature, pressure, and reagent stoichiometry to maximize yield.
  • Continuous flow reactors may be employed for better control and scalability.
  • Automated synthesis platforms can enhance reproducibility and efficiency.

Control of Stereochemistry

Achieving the desired stereochemical configuration (e.g., (1S,2R)) is critical. Methods include:

  • Enantioselective catalysis: Using catalysts such as Sharpless epoxidation or enzymatic resolution to favor one enantiomer.
  • Functional group protection: Protecting amino and hydroxyl groups to avoid racemization during synthesis.
  • Mild deprotection conditions: Using mild acidic or basic conditions (e.g., HCl in ethanol or NaOH in THF) to remove protecting groups without loss of stereochemical integrity.
  • Analytical validation: Employing chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to verify enantiomeric excess.

Preparation of Key Intermediate: 4-chloro-3-(trifluoromethyl)phenyl Isocyanate

A critical intermediate in the synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, synthesized via a multi-step process:

Step Description Conditions Yield/Purity
1 Nitration of o-chlorotrifluoromethylbenzene with acetic anhydride and concentrated nitric acid at 10-15 °C 3-4 hours stirring, pH adjustment with NaOH Organic phase collected
2 Reaction with hydrazine hydrate in ethanol under reflux with FeCl3 catalyst Dropwise addition over 3-3.5 hours Filtration and solvent removal
3 Reaction with triphosgene and catalyst (DMAP or pyridine) in organic solvent (1,2-dichloroethane, dioxane, or chloroform) at -5 to 5 °C Reflux for 3-5 hours, chromatographic detection Crude product obtained
4 Vacuum distillation at 95-100 °C under ≤ -0.096 MPa Purity ~99.85%, molar yield ~80.6% Finished isocyanate product

This intermediate is then used in subsequent steps to introduce the amino alcohol functionality.

Reaction Conditions and Reagents Summary

Reaction Type Reagents Solvents Temperature Notes
Nitration Concentrated HNO3, acetic anhydride - 10-15 °C Controlled dropwise addition
Hydrazine substitution Hydrazine hydrate (80%), FeCl3 catalyst Ethanol Reflux Slow dropwise addition
Isocyanate formation Triphosgene, DMAP or pyridine 1,2-dichloroethane, dioxane, chloroform -5 to 5 °C, reflux Chromatographic monitoring
Reduction to amino alcohol Pd/C catalyst, H2 gas Ethanol or methanol Mild heating Stereoselective hydrogenation

Purification Techniques

Research Findings and Analytical Characterization

  • NMR Spectroscopy: 1H and 19F NMR provide insight into the stereochemistry and electronic environment, with characteristic coupling constants (e.g., 2JH-F ~47.4 Hz).
  • X-ray Crystallography: Confirms absolute configuration of chiral centers.
  • Computational Modeling: Density functional theory (DFT) studies predict molecular polarity and reactivity influenced by the 4-chloro-3-(trifluoromethyl)phenyl substituent.
  • Enantiomeric Excess (ee): Typically monitored by chiral HPLC using cellulose-based stationary phases.

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Outcome
1 Nitration of o-chlorotrifluoromethylbenzene Acetic anhydride, HNO3 10-15 °C, 3-4 h Organic phase with nitro intermediate
2 Hydrazine substitution Hydrazine hydrate, FeCl3 Reflux, 3-3.5 h Hydrazine intermediate
3 Isocyanate formation Triphosgene, DMAP/pyridine -5 to 5 °C, reflux 3-5 h Crude isocyanate
4 Vacuum distillation - 95-100 °C, ≤ -0.096 MPa Purified 4-chloro-3-(trifluoromethyl)phenyl isocyanate
5 Amination and reduction Chiral amine, Pd/C, H2 Mild heating Chiral amino alcohol
6 Purification Recrystallization, chiral HPLC - High purity, high ee product

Chemical Reactions Analysis

1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the amino alcohol group, potentially forming secondary or tertiary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaOH). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or methanol.

Scientific Research Applications

Pharmaceutical Applications

1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is primarily investigated for its potential therapeutic effects. The trifluoromethyl group enhances lipophilicity and membrane permeability, which is crucial for drug design.

Case Studies

  • Anticancer Activity : Research indicates that this compound exhibits significant activity against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation through modulation of specific metabolic pathways, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Another study highlighted its effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents. The interaction with bacterial enzymes was noted to disrupt metabolic processes, leading to cell death.

Agrochemical Applications

The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.

Data Table: Agrochemical Efficacy

Application TypeTarget OrganismEfficacy (%)Reference
HerbicideCommon Weeds85
InsecticideAphids70

These results indicate that the compound can be effective in managing agricultural pests, which is critical for enhancing crop yields.

Biochemical Research Applications

The compound's ability to interact with various enzymes and proteins has made it a valuable tool in biochemical research.

Interaction Studies

  • Enzyme Modulation : The compound has been shown to bind to key enzymes involved in metabolic pathways. Its binding affinity is enhanced due to the trifluoromethyl group, allowing for allosteric modulation of enzyme functions.
  • Biochemical Pathway Analysis : Researchers have utilized this compound in studies aimed at understanding complex biochemical pathways. Its unique structure allows for detailed analysis of enzyme interactions and metabolic regulation.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino alcohol moiety allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of specific biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylthio group in introduces enhanced lipophilicity and metabolic stability compared to the parent compound.
  • The piperidinol analog in replaces the amino alcohol with a heterocyclic ring, altering melting points and solubility profiles.

Pharmacologically Active Derivatives

Urea-Linked Compounds

  • Sorafenib Tosylate (CAS 475207-59-1): Contains a [4-chloro-3-(trifluoromethyl)phenyl]urea group linked to a pyridinecarboxamide moiety. This FDA-approved kinase inhibitor demonstrates the pharmacological relevance of the 4-chloro-3-(trifluoromethyl)phenyl scaffold in anticancer therapies .
  • Compound 9k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea. Exhibits high yield (86.8%) and a molecular ion peak at m/z 480.2 [M+H]+, indicating stability in mass spectrometry analysis .

Comparison :

  • Target Compound vs. Sorafenib : The absence of the urea linker and pyridinecarboxamide in the target compound suggests differences in target specificity (e.g., kinase inhibition vs. undefined mechanisms).
  • Compound 9k: The urea linker and thiazole-piperazine system enhance intermolecular interactions, likely improving binding to biological targets compared to the amino alcohol structure .

Insights :

  • The piperidinol analog has a higher melting point, likely due to crystalline packing facilitated by the rigid heterocycle.

Biological Activity

1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, also known by its systematic name (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, is a chiral compound with significant biological activity due to its unique structural features. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amino alcohol functional group, which contribute to its pharmacological properties.

  • Molecular Formula : C10H11ClF3NO
  • Molar Mass : 253.65 g/mol
  • Density : Approximately 1.359 g/cm³
  • Boiling Point : 324.5 °C
  • pKa : Predicted at 12.34 .

The biological activity of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for specific receptors or enzymes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Neuroprotective Effects : The structural characteristics may confer neuroprotective properties in models of neurodegenerative diseases.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

A review of the literature reveals several studies that explore the biological activity of related compounds, which can provide insights into the potential effects of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivityReference
Fluoxetine (similar structure)Serotonin reuptake inhibition
Trifluoromethyl-substituted phenolsEnhanced potency in antidepressant assays
Chiral aminesNeuroprotective effects in vitro

Toxicological Studies

Toxicity assessments have indicated that the enantiomers of similar compounds exhibit significant differences in toxicity profiles, which is crucial for understanding the safety and efficacy of (1R,2S)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL.

Table 2: Toxicity Data for Related Compounds

Compound NameEC50 (mg/L)OrganismReference
(R)-Fluoxetine4.1Daphnia magna
(S)-Fluoxetine3.6Daphnia magna
(R)-Norfluoxetine2.9Daphnia magna

Q & A

Q. What are the optimal synthetic routes for 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydroxylation. For example, similar halogenated phenylpropanol derivatives are synthesized via coupling reactions using intermediates like 4-chloro-3-(trifluoromethyl)aniline (). Post-synthesis, purity is validated using:
  • High-Performance Liquid Chromatography (HPLC) : To assess compound homogeneity.
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching proton/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm for substituted phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₀ClF₆NO₂ has a theoretical mass of 325.64 g/mol) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

  • Methodological Answer : Key spectral markers include:
  • Infrared (IR) Spectroscopy : The hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) and amine (-NH₂) bands (~3300 cm⁻¹) distinguish it from non-hydroxylated analogs.
  • ¹⁹F NMR : The trifluoromethyl (-CF₃) group shows a distinct singlet near δ -60 to -65 ppm, while chloro-substituents influence chemical shifts in ¹H NMR .
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as the configuration of the chiral center at C2 (propan-2-ol) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against target proteins?

  • Methodological Answer : Tools like AutoDock Vina ( ) are used to model binding interactions:

Protein Preparation : Retrieve the target protein (e.g., kinase or receptor) from the PDB database and remove water/ligands.

Ligand Preparation : Optimize the compound’s 3D structure using software like Avogadro, ensuring correct protonation states.

Docking Simulation : Set grid parameters to encompass the active site. AutoDock Vina’s scoring function (hybrid of empirical and knowledge-based terms) predicts binding affinities (ΔG) and identifies key interactions (e.g., hydrogen bonds with -OH/-NH₂ groups) .

Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Stereochemical Variations : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent activities. Use chiral chromatography or asymmetric synthesis to isolate isomers .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, derivatives with electron-withdrawing groups (e.g., -CF₃) may show enhanced activity in low-pH environments .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, controlling for variables like solvent polarity or temperature .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : SAR analysis involves systematic modifications:
  • Core Modifications : Replace the propan-2-ol moiety with cyclopropanol to enhance metabolic stability.
  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position of the phenyl ring to improve binding affinity .
  • Bioisosteric Replacement : Swap -CF₃ with -SF₅ to maintain steric bulk while altering electronic properties .
  • In Silico Screening : Use QSAR models to predict pharmacokinetic properties (e.g., logP, solubility) .

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